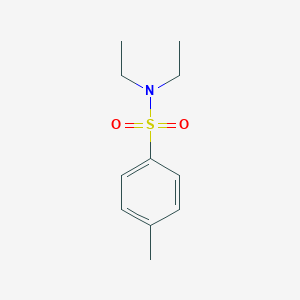

N,N-Diethyl-p-toluenesulfonamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-4-12(5-2)15(13,14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJBACHWNDMRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215221 | |

| Record name | p-Toluenesulfonamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649-15-0 | |

| Record name | N,N-Diethyl-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=649-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000649150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-toluenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluenesulfonamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-p-toluenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-p-toluenesulfonamide

This technical guide provides a comprehensive overview of the synthesis of N,N-Diethyl-p-toluenesulfonamide, a valuable compound in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the primary synthesis pathway, experimental protocols, and relevant quantitative data.

Introduction

This compound is a disubstituted sulfonamide that finds applications as an intermediate in the synthesis of various organic molecules. The core structure, featuring a toluenesulfonyl group attached to a diethylamino moiety, imparts specific chemical properties that make it a useful building block in medicinal chemistry and materials science. This guide focuses on the most common and efficient laboratory-scale synthesis of this compound.

Core Synthesis Pathway

The principal and most widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between p-toluenesulfonyl chloride and diethylamine.[1] This reaction, often referred to as sulfonylation of the amine, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The overall reaction can be summarized as follows:

p-Toluenesulfonyl chloride + Diethylamine → this compound + Hydrochloric acid

The hydrochloric acid generated is scavenged by a base, such as triethylamine or an aqueous solution of sodium hydroxide, to drive the reaction to completion. The choice of solvent and base can influence the reaction rate and yield.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Methods

Reagents:

-

p-Toluenesulfonyl chloride (TsCl)

-

Diethylamine

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

-

NMR spectrometer for product characterization

Synthetic Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Addition of Base and Amine: To the stirred solution, add triethylamine (1.2 eq). Cool the mixture to 0 °C using an ice bath.

-

Slowly add diethylamine (1.1 eq) to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Data Presentation

This section presents quantitative data related to the synthesis and characterization of this compound.

Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Typical Amount (for 10 mmol scale) |

| p-Toluenesulfonyl chloride | 1.0 | 190.65 | 1.91 g |

| Diethylamine | 1.1 | 73.14 | 0.80 g (1.1 mL) |

| Triethylamine | 1.2 | 101.19 | 1.21 g (1.67 mL) |

| Dichloromethane | - | 84.93 | 50 mL |

| Reaction Temperature | - | - | 0 °C to Room Temperature |

| Reaction Time | - | - | 4-6 hours |

Product Characterization

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₂S |

| Molecular Weight | 227.33 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.71 (d, J=8.3 Hz, 2H), 7.32 (d, J=8.0 Hz, 2H), 3.23 (q, J=7.2 Hz, 4H), 2.43 (s, 3H), 1.13 (t, J=7.2 Hz, 6H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 143.3, 134.9, 129.6, 127.6, 42.1, 21.5, 14.1 |

Note: NMR chemical shifts may vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound via the reaction of p-toluenesulfonyl chloride and diethylamine is a robust and efficient method suitable for laboratory-scale preparations. The procedure is straightforward, and the product can be obtained in good yield and high purity with standard purification techniques. This guide provides the necessary details for researchers to successfully synthesize and characterize this important chemical intermediate.

References

physical and chemical properties of N,N-Diethyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of N,N-Diethyl-p-toluenesulfonamide (CAS No. 649-15-0). The information is curated to support research, drug development, and scientific applications, with a focus on data presentation, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

This compound is a synthetic organic compound belonging to the sulfonamide class. It presents as a white to almost white crystalline powder under standard conditions.[1][2] Key identification and structural information are summarized below.

| Property | Value | Source |

| CAS Number | 649-15-0 | [3] |

| Molecular Formula | C₁₁H₁₇NO₂S | [4] |

| Molecular Weight | 227.33 g/mol | [5] |

| Synonyms | N,N-Diethyl-4-methylbenzenesulfonamide, p-Toluenesulfonyl-N,N-diethylamide | [3] |

| Property | Value | Notes |

| Melting Point | 57-61 °C | Experimental data. |

| Boiling Point | 328.7 °C at 760 mmHg | Predicted value.[6] |

| Density | 1.112 g/cm³ | Predicted value.[6] |

| pKa | -4.69 ± 0.70 | Predicted value, indicating it is a very weak acid.[6] |

| LogP | 3.10630 | Predicted value, suggesting moderate lipophilicity.[6] |

| Appearance | White to almost white powder to crystal | [1][2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral characteristics based on the analysis of sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and p-tolyl groups. The ethyl protons would appear as a triplet (for the -CH₃ group) and a quartet (for the -CH₂- group). The aromatic protons of the p-toluenesulfonyl group would typically appear as two doublets in the aromatic region of the spectrum, and the methyl group on the ring would present as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the ethyl group, the aromatic ring, the sulfonyl-attached carbon, and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

-

S=O stretching: Strong asymmetric and symmetric stretching bands for the sulfonyl group, typically in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[1]

-

C-H stretching: Absorptions for aromatic and aliphatic C-H bonds.

-

S-N stretching: A band in the range of 924–906 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (227.33). Common fragmentation patterns for aromatic sulfonamides involve the loss of SO₂.[7]

Chemical Reactivity and Stability

This compound is generally a stable compound under standard conditions. As a member of the sulfonamide family, its reactivity is primarily centered around the sulfonamide functional group. It is expected to be stable in neutral, acidic, and alkaline conditions.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N,N-disubstituted p-toluenesulfonamides involves the reaction of p-toluenesulfonyl chloride with the corresponding secondary amine, in this case, diethylamine.[8]

Materials:

-

p-Toluenesulfonyl chloride

-

Diethylamine

-

A suitable base (e.g., triethylamine or pyridine)

-

An inert solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

Dissolve p-toluenesulfonyl chloride in the chosen inert solvent in a reaction flask.

-

Add the base to the solution.

-

Slowly add diethylamine to the reaction mixture, typically with cooling to control the exothermic reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and an acidic solution to remove excess amine and base.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[2][5][9][10]

Spectroscopic Analysis Protocols

4.3.1. NMR Spectroscopy

-

Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[11][12][13][14][15]

4.3.2. FT-IR Spectroscopy

-

Prepare a thin solid film by dissolving a small amount of the sample in a volatile solvent (e.g., methylene chloride) and depositing a drop onto a salt plate (e.g., KBr).[16]

-

Allow the solvent to evaporate completely.

-

Alternatively, prepare a KBr pellet by grinding the sample with dry KBr powder and pressing the mixture into a disc.[17][18][19][20]

-

Place the prepared sample in the spectrometer and acquire the IR spectrum.

4.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).[1][2][9][21][22]

-

Inject the solution into the GC-MS instrument.

-

The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.

-

The separated components are then introduced into the mass spectrometer for ionization and detection.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. memphis.edu [memphis.edu]

- 3. Introduction - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scitoys.com [scitoys.com]

- 5. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. brainly.in [brainly.in]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. 599-69-9 CAS MSDS (N,N-DIMETHYL-P-TOLUENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. tutebucket.com [tutebucket.com]

- 20. mmrc.caltech.edu [mmrc.caltech.edu]

- 21. uoguelph.ca [uoguelph.ca]

- 22. youtube.com [youtube.com]

An In-Depth Technical Guide to N,N-Diethyl-p-toluenesulfonamide (CAS 649-15-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-p-toluenesulfonamide, with the Chemical Abstracts Service (CAS) number 649-15-0, is a synthetic organic compound belonging to the sulfonamide class of chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, particularly its role as a potential antibacterial agent. The guide is intended for professionals in research, and drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| CAS Number | 649-15-0 |

| Molecular Formula | C₁₁H₁₇NO₂S |

| Molecular Weight | 227.32 g/mol |

| Melting Point | 60 °C |

| Boiling Point | 328.7 ± 35.0 °C (Predicted) |

| Density | 1.112 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white crystalline solid |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of p-toluenesulfonyl chloride with diethylamine in the presence of a base. This reaction is a standard method for the formation of sulfonamides.

Materials and Reagents

-

p-Toluenesulfonyl chloride

-

Diethylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Addition of Reagents: To the cooled solution, add triethylamine (1.1 equivalents) followed by the slow, dropwise addition of diethylamine (1.1 equivalents) via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Representative spectral data are provided below.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.68 (d, J = 8.0 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 3.22 (q, J = 7.2 Hz, 4H), 2.41 (s, 3H), 1.12 (t, J = 7.2 Hz, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.9, 137.4, 129.6, 127.0, 41.9, 21.5, 14.1 |

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively documented in publicly available literature, its structural class, the sulfonamides, are well-known for their antibacterial properties. The general mechanism of action for sulfonamide antibiotics is the inhibition of the folic acid synthesis pathway in bacteria.

Antibacterial Activity

Derivatives of p-toluenesulfonamide have demonstrated antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The table below presents representative Minimum Inhibitory Concentration (MIC) values for N,N-diethylamido substituted p-toluenesulfonamides, highlighting their potential as antibacterial agents.[1]

| Compound | Organism | MIC (µg/mL) |

| N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide | Escherichia coli | 12.5[1] |

| 1-(Benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide | Staphylococcus aureus | 3.12[1] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[2][3][4] Folic acid is an essential nutrient for the synthesis of nucleic acids and amino acids, and its depletion ultimately halts bacterial growth and replication.[2][5][6] Humans are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[2][3]

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Experimental Workflow for Antibacterial Susceptibility Testing

To evaluate the antibacterial efficacy of this compound, a standard microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).

Materials and Reagents

-

This compound

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Experimental Procedure

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

The following diagram outlines the experimental workflow for determining the MIC.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety procedures should be followed to minimize exposure.

Conclusion

This compound is a readily synthesizable compound with potential applications in the field of antibacterial research. Its structural similarity to known sulfonamide antibiotics suggests a mechanism of action involving the inhibition of the bacterial folic acid synthesis pathway. This technical guide provides the foundational information and experimental protocols necessary for researchers and drug development professionals to further investigate the properties and potential therapeutic applications of this compound. Further studies are warranted to fully elucidate its biological activity profile and potential as a lead compound in drug discovery.

References

- 1. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. grokipedia.com [grokipedia.com]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of N,N-Diethyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-p-toluenesulfonamide is a versatile organic compound with applications ranging from a plasticizer in polymer chemistry to a synthetic intermediate in the development of pharmacologically active molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characteristics. Detailed experimental protocols and organized data tables are presented to facilitate its use in research and development.

Molecular Structure and Properties

This compound, also known as N,N-Diethyl-4-methylbenzenesulfonamide, is a sulfonamide derivative. The molecule consists of a p-toluenesulfonyl group bonded to the nitrogen atom of a diethylamine moiety.

Chemical Structure:

Molecular Structure of this compound

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO₂S | |

| Molecular Weight | 227.33 g/mol | |

| IUPAC Name | N,N-diethyl-4-methylbenzenesulfonamide | [1] |

| CAS Number | 649-15-0 | [1] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 57-61 °C | |

| Boiling Point | 328.7 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in ethanol, hardly soluble in water and ether. |

Crystallographic Data:

A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 702235.[1] Detailed crystallographic data such as bond lengths and angles can be obtained by referencing this deposition number in the CCDC database.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of sulfonamides.

Reaction Scheme:

Synthesis Workflow for this compound

Materials:

-

p-Toluenesulfonyl chloride

-

Diethylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add diethylamine (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a white solid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 7.68 | d | 8.4 | 2H, ortho to SO₂ |

| Aromatic Protons | 7.28 | d | 8.4 | 2H, meta to SO₂ |

| Methylene Protons | 3.08 | q | 7.2 | 4H, N-CH₂ |

| Methyl Protons | 2.42 | s | - | 3H, Ar-CH₃ |

| Methyl Protons | 1.09 | t | 7.2 | 6H, N-CH₂-CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbon | 142.8 | C-SO₂ |

| Aromatic Carbon | 137.1 | C-CH₃ |

| Aromatic Carbon | 129.5 | CH (meta to SO₂) |

| Aromatic Carbon | 127.1 | CH (ortho to SO₂) |

| Methylene Carbon | 41.7 | N-CH₂ |

| Methyl Carbon | 21.7 | Ar-CH₃ |

| Methyl Carbon | 14.0 | N-CH₂-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2977-2926 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1599 | C=C stretch | Aromatic ring |

| 1338 | Asymmetric SO₂ stretch | Sulfonamide |

| 1158 | Symmetric SO₂ stretch | Sulfonamide |

| 815 | C-H bend | p-disubstituted benzene |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 227. Key fragmentation patterns for sulfonamides include the cleavage of the S-N bond and C-N bonds. Predicted major fragments include:

-

m/z 155: [CH₃C₆H₄SO₂]⁺, corresponding to the p-toluenesulfonyl cation.

-

m/z 91: [C₇H₇]⁺, corresponding to the tropylium ion.

-

m/z 72: [N(CH₂CH₃)₂]⁺, corresponding to the diethylamino cation.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis. While the parent compound's biological activity is not extensively reported, derivatives of p-toluenesulfonamide have been investigated for various therapeutic applications.

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway where a drug candidate derived from this compound could act as an inhibitor.

Hypothetical Drug Action on a Kinase Pathway

Antibacterial Activity of Derivatives

Studies have shown that N,N-diethylamido substituted p-toluenesulfonamides, derived from the core structure, exhibit antibacterial properties. For instance, certain derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) for some of these derivatives have been reported in the low µg/mL range.

Use as a Plasticizer

This compound is utilized as a plasticizer for various polymers, including polyamides and cellulose resins. Its incorporation into a polymer matrix enhances flexibility and workability. It also improves the resistance of the material to oils and greases.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound with a well-defined molecular structure and a range of useful properties and applications. This guide has provided a detailed overview of its synthesis, characterization, and potential uses, particularly as a synthetic intermediate. The tabulated data and experimental protocols are intended to serve as a valuable resource for researchers in chemistry and drug development. Further investigation into the biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

In-depth Technical Guide: Solubility of N,N-Diethyl-p-toluenesulfonamide in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of N,N-Diethyl-p-toluenesulfonamide, a compound of significant interest in various chemical and pharmaceutical sectors. Understanding its solubility characteristics is paramount for successful process development, formulation design, and purification strategies. This document outlines a detailed experimental protocol for solubility determination, presents illustrative quantitative data, and provides visual workflows and logical relationships to aid in research and development.

Quantitative Solubility Data

Disclaimer: The data presented in this table is for illustrative purposes only. For precise applications, experimental determination of solubility is strongly recommended.

| Organic Solvent | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |

| Methanol | 25 | 31.2 |

| Ethanol | 25 | 22.7 |

| Isopropanol | 25 | 15.4 |

| Acetone | 25 | 58.9 |

| Ethyl Acetate | 25 | 43.6 |

| Dichloromethane | 25 | 72.1 |

| Toluene | 25 | 28.5 |

| n-Heptane | 25 | 2.1 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment

-

This compound (high purity, >99%)

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance (accuracy ± 0.1 mg)

-

Thermostatic shaker or orbital incubator

-

Calibrated temperature probe

-

Screw-capped glass vials

-

Syringes and chemically resistant membrane filters (e.g., PTFE, 0.22 µm)

-

Class A volumetric flasks and pipettes

-

Drying oven or vacuum oven

-

Desiccator

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation has been achieved.

-

Record the initial mass of the solute.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired constant temperature.

-

Allow the mixture to equilibrate for a sufficient duration (typically 24 to 72 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial using a drying oven set to a temperature below the boiling point of the solvent and the melting point of the solute. A gentle stream of inert gas (e.g., nitrogen) can be used to expedite evaporation.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solute. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of the solvent: (Mass of vial + saturated solution) - (Mass of vial + dry solute)

-

Mass of the dissolved solute: (Mass of vial + dry solute) - (Mass of empty vial)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) x 100

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the logical progression of steps for the gravimetric determination of solubility.

Caption: Gravimetric Solubility Determination Workflow.

Logical Relationships of Factors Influencing Solubility

The solubility of a solid in a liquid is a complex interplay of various physicochemical factors. The diagram below illustrates the key relationships governing this phenomenon.

Caption: Factors Governing Solubility Equilibrium.

Thermal Stability and Decomposition of N,N-Diethyl-p-toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and decomposition of N,N-Diethyl-p-toluenesulfonamide is limited in publicly available literature. This guide provides a comprehensive overview based on analogous data from closely related compounds, such as p-toluenesulfonamide and its derivatives, alongside established principles of thermal analysis. The presented quantitative data and decomposition pathways are representative and should be confirmed by dedicated experimental studies.

Introduction

This compound is a versatile organic compound utilized in various chemical syntheses. A thorough understanding of its thermal properties is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide summarizes key aspects of its expected thermal stability and decomposition profile, provides detailed experimental protocols for its analysis, and visualizes relevant workflows and potential degradation pathways.

Thermal Analysis Data

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition kinetics.

| Parameter | Expected Value | Conditions |

| Onset of Decomposition (Tonset) | 200 - 250 °C | 10 °C/min in N2 |

| Temperature at Max Decomposition Rate (Tpeak) | 250 - 300 °C | 10 °C/min in N2 |

| Mass Loss at 300 °C | 50 - 70 % | 10 °C/min in N2 |

| Residual Mass at 600 °C | < 5 % | 10 °C/min in N2 |

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.

| Parameter | Expected Value | Conditions |

| Melting Point (Tm) | 58 - 62 °C | 10 °C/min in N2 |

| Enthalpy of Fusion (ΔHf) | 80 - 120 J/g | 10 °C/min in N2 |

| Decomposition | Exothermic event following melting | 10 °C/min in N2 |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible thermal analysis data. The following protocols are generalized for the analysis of sulfonamide compounds and can be adapted for this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the mass percentage versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Determine the peak decomposition temperature from the derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss at different temperature intervals.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and to observe any thermal events associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point from the peak temperature of the endothermic event.

-

Calculate the enthalpy of fusion by integrating the area of the melting peak.

-

Observe and characterize any subsequent exothermic or endothermic events related to decomposition.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Postulated Decomposition Pathway

Under thermal stress, this compound is expected to decompose. While the precise mechanism requires detailed experimental investigation (e.g., using Pyrolysis-GC-MS), a plausible decomposition pathway can be postulated based on the known chemistry of sulfonamides. The primary decomposition is likely initiated by the cleavage of the sulfur-nitrogen bond or the sulfur-carbon (aryl) bond. Under fire conditions, further fragmentation and oxidation would lead to the formation of smaller gaseous molecules.[1]

Conclusion

This technical guide provides a foundational understanding of the expected thermal stability and decomposition of this compound. The presented data, being analogous in nature, underscores the necessity for specific experimental verification. The detailed protocols for TGA and DSC offer a starting point for researchers to conduct their own analyses. A comprehensive thermal hazard assessment is critical for the safe implementation of this compound in any chemical process.

References

N,N-Diethyl-p-toluenesulfonamide: A Comprehensive Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethyl-p-toluenesulfonamide, a synthetic organic compound, serves as a versatile intermediate and additive across various scientific and industrial domains. This technical guide provides an in-depth review of its primary applications, focusing on its role in the synthesis of bioactive molecules and its function as a polymer additive. The information is presented to be of maximal utility to researchers, scientists, and professionals in the field of drug development and material science.

Core Applications and Chemical Properties

This compound is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, particularly antibacterial agents, and as a plasticizer for various polymers, including polyamides. Its chemical structure, featuring a sulfonamide group, imparts specific reactivity and physical properties that are key to its utility.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₂S |

| Molecular Weight | 227.33 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| CAS Number | 649-15-0[1] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is a cornerstone of its application in drug discovery and development. The general synthetic route involves the reaction of p-toluenesulfonyl chloride with diethylamine.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis of an N-Substituted p-Toluenesulfonamide Derivative

This protocol describes the synthesis of N-alkyl-p-toluenesulfonamide, which follows a similar principle to the synthesis of the title compound.

Materials:

-

Anhydrous p-toluenesulfonic acid

-

Dichloromethane (solvent)

-

Primary amine (e.g., n-propylamine, cyclohexylamine)

-

Catalyst (e.g., a solid acid catalyst)

-

5A Molecular Sieves

-

0.5 mol/L Hydrochloric acid solution

-

0.5 mol/L Sodium hydroxide solution

-

Saturated Sodium Chloride solution

-

Anhydrous Sodium Sulfate

-

50% Ethanol aqueous solution

Procedure:

-

Dissolve anhydrous p-toluenesulfonic acid in dichloromethane in a reaction vessel.

-

Add the catalyst and 5A molecular sieves to the solution.

-

Control the temperature of the mixture (e.g., 25-40°C).

-

Slowly add the primary amine to the reaction mixture and allow it to react for a specified time (e.g., 24 hours).

-

After the reaction is complete, remove the molecular sieves by filtration.

-

Wash the filtrate sequentially with 0.5 mol/L hydrochloric acid solution, 0.5 mol/L sodium hydroxide solution, and saturated sodium chloride solution.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Remove the drying agent by filtration and recover the dichloromethane by distillation to obtain the crude product.

-

Wash the crude product with a 50% ethanol aqueous solution and dry to yield the final N-alkyl-p-toluenesulfonamide product.[2]

Application in the Development of Antibacterial Agents

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. These studies often involve the modification of the core structure to enhance potency against various bacterial strains.

Antibacterial Activity of N,N-Diethylamido Substituted p-Toluenesulfonamides

A study investigating a series of N,N-diethylamido substituted p-toluenesulfonamides reported their Minimum Inhibitory Concentrations (MIC) against Escherichia coli and Staphylococcus aureus.

| Compound | Target Organism | MIC (µg/mL) |

| N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | Escherichia coli | 12.5 |

| N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | Staphylococcus aureus | 25 |

Experimental Protocol for Antibacterial Activity Screening

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

-

Preparation of Bacterial Inoculum: Bacterial strains (e.g., E. coli, S. aureus) are cultured in a suitable broth medium. The turbidity of the culture is adjusted to a standard (e.g., 0.5 McFarland standard) to ensure a consistent number of bacteria.

-

Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent and then serially diluted in a microtiter plate to obtain a range of concentrations.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Role as a Plasticizer in Polymers

This compound and related sulfonamides are utilized as plasticizers, particularly for polyamide resins. Plasticizers are additives that increase the flexibility and durability of a material. They work by embedding themselves between the polymer chains, spacing them apart, which reduces the intermolecular forces and allows the chains to move more freely. This results in a decrease in the glass transition temperature (Tg) of the polymer.[3]

Application in Agrochemical Synthesis

While a direct and detailed synthesis of a commercial pesticide using this compound was not found in the reviewed literature, the structurally similar compound, Cafenstrole, highlights the application of the N,N-diethyl carboxamide and a substituted benzenesulfonyl moiety in the agrochemical industry. Cafenstrole is a known herbicide used for weed control in rice cultivation.[6][7]

The synthesis of novel herbicides is an active area of research, and compounds structurally related to this compound serve as scaffolds for the development of new active ingredients. For example, novel selenium-containing compounds have been designed and synthesized based on the structure of Cafenstrole, demonstrating good inhibitory activity against certain weeds.[8][9]

Biological Signaling Pathways

A thorough review of the available scientific literature did not reveal any evidence of this compound being directly involved in specific biological signaling pathways. Its primary roles appear to be as a synthetic intermediate for the creation of bioactive molecules and as a material-modifying additive. Therefore, a diagrammatic representation of its interaction with signaling pathways cannot be provided at this time. The biological activity observed in its derivatives, such as antibacterial effects, is likely due to the overall structure of the final molecule rather than a direct modulation of a signaling cascade by the this compound core itself.

Conclusion

This compound is a valuable chemical entity with established applications in both the pharmaceutical and material science sectors. Its utility as a precursor for antibacterial agents and as a plasticizer for polymers is well-documented. Future research may further elucidate its potential in the development of novel therapeutic agents and advanced materials. This guide provides a foundational understanding of its synthesis, applications, and the experimental methodologies used to evaluate its utility, serving as a valuable resource for professionals in related fields.

References

- 1. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents [patents.google.com]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN105494407A - Herbicide composition containing metamifop and cafenstrole - Google Patents [patents.google.com]

- 7. Cafenstrole | C16H22N4O3S | CID 195429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Core Mechanism of N,N-Diethyl-p-toluenesulfonamide in Polyamide Plasticization: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed examination of the mechanism of action of N,N-Diethyl-p-toluenesulfonamide (DE-p-TS) as a plasticizer for polyamides. Contrary to the behavior of traditional sulfonamide plasticizers, this document elucidates that the efficacy of DE-p-TS is severely limited due to its molecular structure. The core of this guide contrasts the potent plasticizing effect of primary and secondary sulfonamides, which function through hydrogen bond disruption and reformation, with the observed immiscibility and minimal plasticizing effect of N,N-dialkylated sulfonamides like DE-p-TS. The underlying principles of polymer-plasticizer interaction, supported by quantitative data and detailed experimental protocols, are presented to provide a comprehensive understanding of this system.

Introduction to Polyamide Plasticization

Polyamides (PAs), commonly known as nylons, are a class of semi-crystalline polymers characterized by repeating amide linkages (-CO-NH-).[1] These amide groups facilitate the formation of extensive intermolecular hydrogen bonds, which are responsible for the desirable properties of polyamides, including high mechanical strength, thermal stability, and chemical resistance.[2][3] However, this strong intermolecular network also results in high glass transition temperatures (Tg) and stiffness, which can be disadvantageous for applications requiring flexibility.

Plasticizers are low molecular weight compounds added to polymers to increase their flexibility, workability, and reduce their glass transition temperature.[4] For polyamides, effective plasticizers must be capable of disrupting the existing hydrogen bond network between polymer chains, thereby increasing segmental mobility.

The Dichotomy of Sulfonamide Plasticizers

Sulfonamides have been widely explored as plasticizers for polyamides.[5] However, their efficacy is critically dependent on the substitution at the sulfonamide nitrogen.

The Established Mechanism of Action: N-H Containing Sulfonamides

The primary mechanism of plasticization for sulfonamides possessing at least one hydrogen atom on the amide nitrogen (i.e., primary or secondary sulfonamides like N-(n-butyl)benzenesulfonamide or BBSA) involves a direct interaction with the polyamide's amide groups.[6] This interaction proceeds in two steps:

-

Disruption of Inter-Polyamide Hydrogen Bonds: The sulfonamide molecule, being polar, positions itself between polyamide chains, breaking the existing hydrogen bonds between the carbonyl oxygen of one polyamide chain and the amide hydrogen of another.

-

Formation of New, Stronger Hydrogen Bonds: The sulfonamide's N-H group acts as a hydrogen bond donor, forming a new, and often stronger, hydrogen bond with the carbonyl oxygen of the polyamide chain. Concurrently, the electronegative oxygen atoms of the sulfonyl group (SO2) can act as hydrogen bond acceptors for the polyamide's N-H groups.

This disruption and reformation of hydrogen bonds effectively shields the polyamide chains from each other, increasing the free volume and allowing for greater segmental mobility, which manifests as a significant decrease in the glass transition temperature (Tg).[6]

Caption: Interaction of an N-H containing sulfonamide with polyamide chains.

The Case of this compound (DE-p-TS)

This compound is an N,N-dialkylated sulfonamide. This seemingly minor structural difference has profound implications for its function as a plasticizer for polyamides.

Core Mechanism: Due to the absence of a proton on the sulfonamide nitrogen, DE-p-TS cannot act as a hydrogen bond donor.[7] This inability to form strong, specific hydrogen bonds with the carbonyl groups of the polyamide chains prevents it from effectively disrupting the polymer's intermolecular hydrogen bond network.

As a result, DE-p-TS exhibits poor miscibility with polyamides. At low concentrations (typically below 10-15 mol%), a small degree of plasticization may be observed. This is likely attributable to weaker, non-specific interactions such as:

-

Dipole-Dipole Interactions: The polar sulfonyl group (SO2) of DE-p-TS can have weak electrostatic interactions with the polar amide groups of the polyamide.

-

Steric Effects: The mere physical presence of the plasticizer molecules can create some separation between polymer chains, increasing free volume to a limited extent.

However, these interactions are not strong enough to overcome the thermodynamically favorable hydrogen bonding between the polyamide chains themselves. Consequently, as the concentration of DE-p-TS increases, it tends to phase separate from the polyamide matrix, forming distinct domains.[7] This phase separation leads to a material with poor mechanical properties and a glass transition temperature that remains largely unaffected.[7]

Caption: Phase separation of DE-p-TS in a polyamide matrix.

Data Presentation: Quantitative Comparison of Sulfonamide Plasticizers

The difference in plasticizing efficiency between N-H containing and N,N-dialkylated sulfonamides is starkly demonstrated by their effect on the glass transition temperature (Tg) of polyamides.

| Plasticizer Type | Example Plasticizer | Polyamide Type | Concentration (mol%) | Change in Tg (ΔTg) | Observations | Reference |

| N-H Containing | N-(n-butyl)benzenesulfonamide (BBSA) | Amorphous Aliphatic Polyamide | ~30 | -20 K | Fully miscible, single Tg observed. | [7] |

| N,N-Dialkylated | N,N-Dialkylbenzenesulfonamide | Amorphous Aliphatic Polyamide | 10-15 | -9 K | Phase separation occurs at higher concentrations. | [7] |

Experimental Protocols

To characterize the interaction and effect of plasticizers on polyamides, a suite of analytical techniques is employed.

Sample Preparation: Melt Blending

Melt blending is a standard method for incorporating liquid or solid plasticizers into a thermoplastic polymer like polyamide.

-

Objective: To achieve a homogeneous dispersion of the plasticizer within the polymer matrix.

-

Apparatus: A laboratory-scale twin-screw extruder or a heated batch mixer (e.g., Brabender).[8]

-

Procedure:

-

Dry the polyamide resin thoroughly in a vacuum oven (e.g., at 80°C for at least 12 hours) to prevent hydrolytic degradation during processing.

-

Pre-heat the extruder barrel to a temperature approximately 20-30°C above the melting point of the specific polyamide grade.

-

The polyamide pellets are fed into the main hopper of the extruder.

-

The liquid plasticizer (DE-p-TS) is precisely metered into the molten polymer through a downstream injection port using a calibrated pump.

-

The screw speed is typically set between 100-200 RPM to ensure adequate mixing without excessive shear heating.

-

The molten, plasticized polyamide exits the extruder die as a strand, which is then cooled in a water bath and pelletized.

-

The resulting pellets can be used for subsequent analyses or processing (e.g., injection molding into test specimens).

-

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the plasticized polyamide, most notably the glass transition temperature (Tg) and melting temperature (Tm).

-

Objective: To quantify the effect of the plasticizer on the Tg and crystallinity of the polyamide.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small sample (5-10 mg) of the plasticized polyamide is hermetically sealed in an aluminum DSC pan.[9]

-

The sample is placed in the DSC cell alongside an empty reference pan.

-

A "heat-cool-heat" cycle is typically employed to erase the thermal history of the sample from processing:

-

First Heat: Heat the sample from ambient temperature to ~30°C above its melting point at a rate of 10°C/min.[9] This removes any residual stresses or orientation from processing.

-

Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg (e.g., -50°C).

-

Second Heat: Heat the sample again at 10°C/min to ~30°C above its melting point. The data from this second heating scan is used for analysis.

-

-

The glass transition is observed as a step-change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

-

The melting point (Tm) is the peak of the endothermic melting transition. The degree of crystallinity can be calculated from the enthalpy of melting.

-

Viscoelastic Properties: Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg and understanding the mechanical properties of a material as a function of temperature.

-

Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') to precisely determine the Tg and assess the plasticizing effect.

-

Apparatus: A dynamic mechanical analyzer with a suitable clamping fixture (e.g., single cantilever for rectangular bars).

-

Procedure:

-

A rectangular specimen of the plasticized polyamide (e.g., prepared by injection molding) is mounted in the DMA clamp.

-

The sample is subjected to a sinusoidal oscillatory strain at a fixed frequency (typically 1 Hz) and a small amplitude (to remain in the linear viscoelastic region).

-

The temperature is ramped up from a sub-ambient temperature (e.g., -100°C) to a temperature above the Tg at a constant rate (e.g., 3-5°C/min).

-

The storage modulus (a measure of the material's stiffness), loss modulus (a measure of energy dissipation), and tan delta are recorded as a function of temperature.

-

The glass transition temperature (Tg) is often identified as the peak of the tan delta curve, which represents the temperature of maximum damping. A significant drop in the storage modulus also occurs at the Tg.

-

Caption: Experimental workflow for the characterization of plasticized polyamides.

Molecular Interactions: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for probing the hydrogen bonding interactions within the polyamide system.

-

Objective: To qualitatively assess the state of hydrogen bonding in the pure and plasticized polyamide.

-

Apparatus: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

A small amount of the sample (pellet or a piece of a molded part) is pressed firmly against the ATR crystal.

-

The infrared spectrum is collected over a range of wavenumbers (e.g., 4000-650 cm⁻¹).

-

The key regions of interest for polyamide hydrogen bonding are:

-

N-H Stretching Region (~3300 cm⁻¹): In pure polyamide, a relatively sharp peak around 3300 cm⁻¹ indicates ordered, hydrogen-bonded N-H groups. In the presence of an effective (N-H containing) plasticizer, this peak may broaden or shift, indicating a more diverse environment of hydrogen bonds. For an immiscible system with DE-p-TS, this peak is expected to remain largely unchanged.

-

Amide I Region (C=O stretch, ~1640 cm⁻¹): This peak is also sensitive to hydrogen bonding. A shift to lower wavenumbers indicates stronger hydrogen bonding to the carbonyl group.

-

-

Conclusion

The plasticization of polyamides by sulfonamides is a nuanced process, critically dependent on the ability of the plasticizer to participate in hydrogen bonding. While primary and secondary sulfonamides are effective plasticizers due to their ability to disrupt and reform hydrogen bonds with the polyamide matrix, N,N-dialkylated sulfonamides, such as this compound, are fundamentally ineffective. The lack of a hydrogen bond donor on the sulfonamide nitrogen in DE-p-TS leads to poor miscibility and phase separation, resulting in a minimal impact on the glass transition temperature and other mechanical properties of the polyamide. This guide underscores the importance of molecular structure in designing effective polymer-plasticizer systems and provides the experimental framework for evaluating such interactions.

References

- 1. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 2. smithers.com [smithers.com]

- 3. Composition Dependency of the Flory–Huggins Interaction Parameter in Drug–Polymer Phase Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. upcommons.upc.edu [upcommons.upc.edu]

- 9. Crystallization and Performance of Polyamide Blends Comprising Polyamide 4, Polyamide 6, and Their Copolymers [mdpi.com]

An In-depth Technical Guide to the Health and Safety of N,N-Diethyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official SDS documentation and institutional safety protocols.

Executive Summary

N,N-Diethyl-p-toluenesulfonamide is a chemical intermediate used in various synthesis processes.[1] A thorough understanding of its health and safety profile is critical for its handling in a laboratory or industrial setting. This guide provides consolidated health and safety data, including physical and chemical properties, toxicological information, and hazard classifications. It adheres to stringent data presentation requirements, offering quantitative data in tabular format, detailed descriptions of toxicological testing protocols, and logical diagrams to illustrate key safety workflows and concepts. The primary hazards identified are acute oral toxicity and serious eye irritation.[2][3] Safe handling practices, including the use of appropriate personal protective equipment (PPE), are mandatory to minimize exposure risks.

Chemical Identification and Properties

Proper identification is the first step in chemical safety management. This compound is a distinct chemical entity with the following identifiers and properties.

Table 1: Chemical Identification

| Identifier | Value | Source |

| Chemical Name | N,N-diethyl-4-methylbenzenesulfonamide | [2] |

| Synonyms | This compound; p-Toluenesulfonyl-N,N-diethylamide | [2] |

| CAS Number | 649-15-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇NO₂S | [1][2] |

| Molecular Weight | 227.33 g/mol | [1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid. White to almost white powder or crystal. | [1] |

| Melting Point | 57-61°C | [1][4] |

| Boiling Point | No data available | [5] |

| Solubility | Does not mix well with water. | [6] |

| Vapor Pressure | Negligible | [6] |

| Stability | Stable under normal conditions and recommended storage. | [5][6] |

Toxicological Profile and Hazard Classification

The toxicological data dictates the necessary handling precautions. Based on available information, the primary hazards are associated with ingestion and eye contact.

Table 3: Summary of Toxicological Endpoints

| Endpoint | Result | Classification | Source |

| Acute Oral Toxicity | Harmful if swallowed. Animal experiments suggest ingestion of less than 150g may cause serious health damage.[6] For related toluenesulfonamides, rat oral LD₅₀ is >2000 mg/kg.[7][8] | Acute Toxicity (Oral), Category 4 | [2][3] |

| Acute Dermal Toxicity | Dermal LD₅₀ for related compounds is >2000 mg/kg bw in rats.[7] | Not Classified | [7] |

| Acute Inhalation Toxicity | Data not available, but may cause respiratory irritation (for related N-Ethyl-o/p-toluene sulfonamide).[9] | Data not available | [9] |

| Skin Corrosion/Irritation | May cause skin irritation.[6] Related compounds are classified as irritating.[9] | Not Classified (Potential Irritant) | [6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye Irritation, Category 2 | [2][3] |

| Respiratory/Skin Sensitization | Not expected to be a skin sensitizer based on data for related compounds.[7][9] | Not Classified | [7][9] |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic.[9] | Not Classified | [9] |

| Carcinogenicity | No component is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[10] | Not Classified | [10] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant.[9] | Not Classified | [9] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (for related N-Ethyl-o/p-toluene sulfonamide).[9] | Data not available | [9] |

| Specific Target Organ Toxicity (Repeated Exposure) | For related toluenesulfonamides, the lowest NOAEL in rats was 20 mg/kg bw/day based on liver and bladder effects.[7] | Not Classified | [7] |

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating chemical hazards.

Table 4: GHS Hazard Classification for this compound

| Classification | Code | Hazard Statement |

| Acute Toxicity 4 (Oral) | H302 | Harmful if swallowed[2][3] |

| Eye Irritation 2 | H319 | Causes serious eye irritation[2][3] |

Pictograms:

Precautionary Statements (selected): [3]

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility.

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reliable toxicological data. The following sections describe the methodologies for key toxicological assessments, based on standard OECD and NTP guidelines.

Protocol: Acute Oral Toxicity (LD₅₀) Study (As per OECD TG 423)

The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The classification "Acute Toxicity Category 4" for this compound is derived from data generated using such protocols.

-

Objective: To determine the median lethal dose (LD₅₀) and identify signs of toxicity following a single oral dose.

-

Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.[8]

-

Procedure:

-

Dosing: The test substance is administered by oral gavage. A stepwise procedure is used with a starting dose (e.g., 300 mg/kg or 2000 mg/kg).

-

Group Size: 3 animals are used in each step.

-

Dose Progression: If an animal dies, the test is repeated with a lower dose. If all animals survive, a higher dose is used.

-

Observation Period: Animals are observed for a total of 14 days.[11] Key observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

-

Endpoint: The primary endpoint is mortality. The LD₅₀ value is calculated based on the dose at which 50% of the test population dies. Clinical signs of toxicity and gross pathological findings at necropsy are also recorded.

Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (As per OECD TG 429)

The LLNA is an in vivo method to screen for the potential of a substance to cause skin sensitization. Data for related toluenesulfonamides indicates they are not sensitizers.[7]

-

Objective: To determine if a chemical has the potential to induce allergic contact dermatitis.

-

Test System: Typically, female CBA/J or BALB/c mice are used.[7]

-

Procedure:

-

Application: The test substance (e.g., at concentrations of 10%, 25%, 50% in a suitable vehicle) is applied to the dorsal surface of each ear for three consecutive days.[7] A control group is treated with the vehicle alone.

-

Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously. This radiolabel is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

-

Sample Collection: Five hours after the injection, mice are euthanized, and the draining lymph nodes are excised.

-

-

Endpoint: The proliferation of lymphocytes is measured by a β-scintillation counter. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. A substance is classified as a sensitizer if the SI is 3 or greater.[7]

Safety Workflows and Logic Diagrams

Visual diagrams can clarify complex safety procedures and relationships. The following diagrams were created using Graphviz (DOT language) and adhere to the specified formatting requirements.

Caption: GHS Hazard Communication Workflow.

Caption: Standard Toxicology Testing Workflow.

Caption: Personal Protective Equipment (PPE) Logic.

Handling, Storage, and Emergency Procedures

Safe Handling and Personal Protective Equipment (PPE)

To mitigate the identified hazards, the following handling procedures and PPE are required:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][10]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[3][10] Gloves must be inspected before use.[10]

-

Respiratory Protection: If dust generation is unavoidable and ventilation is inadequate, use a NIOSH-approved N95 (US) or P1 (EU) particulate respirator.[10]

-

Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in work areas.[3] Wash hands thoroughly after handling.[3][9]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated place.[9][10]

-